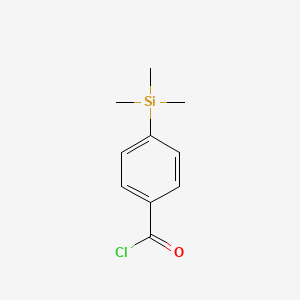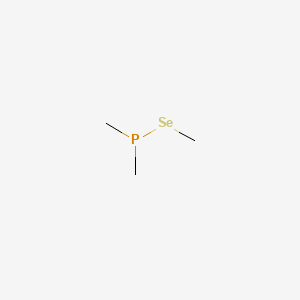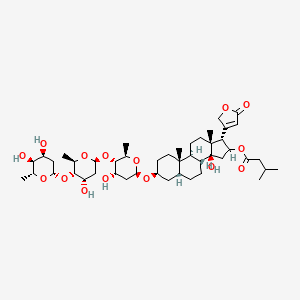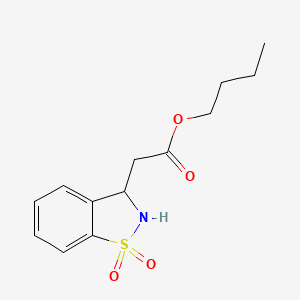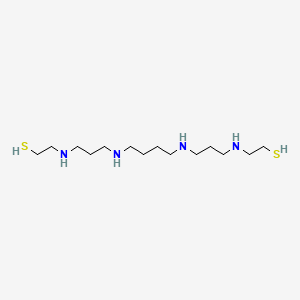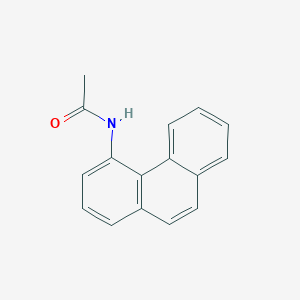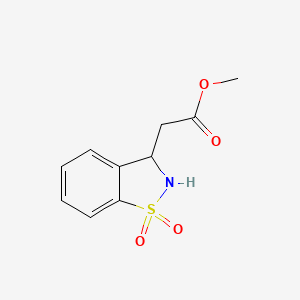
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide is a chemical compound with the molecular formula C10H9NO5S. It is also known as a derivative of benzisothiazoline, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide typically involves the reaction of benzisothiazoline derivatives with acetic acid and methyl ester under controlled conditions. One common method involves the use of a catalyst such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) in tetrahydrofuran (THF) to facilitate the reaction . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzisothiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazoline-3-acetic acid: A closely related compound with similar chemical properties.
1,2-Benzisothiazoline-3-acetic acid, ethyl ester, 1,1-dioxide: Another ester derivative with comparable reactivity.
1,2-Benzisothiazoline-3-acetic acid, propyl ester, 1,1-dioxide: A longer-chain ester with similar applications.
Uniqueness
1,2-Benzisothiazoline-3-acetic acid, methyl ester, 1,1-dioxide is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The methyl ester group makes it more hydrophobic compared to other ester derivatives, potentially affecting its interaction with biological membranes and enzymes.
Properties
CAS No. |
21416-93-3 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
methyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)6-8-7-4-2-3-5-9(7)16(13,14)11-8/h2-5,8,11H,6H2,1H3 |
InChI Key |
RCLRCEOXSRMFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
